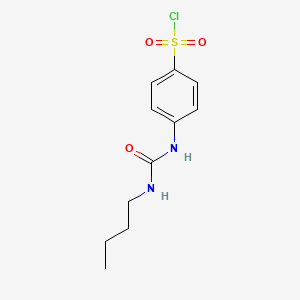

4-(3-Butyl-ureido)-benzenesulfonyl chloride

Beschreibung

4-(3-Butyl-ureido)-benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a butyl-ureido group attached to a benzenesulfonyl chloride moiety

Eigenschaften

IUPAC Name |

4-(butylcarbamoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3S/c1-2-3-8-13-11(15)14-9-4-6-10(7-5-9)18(12,16)17/h4-7H,2-3,8H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYBDLFDAQPECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373848 | |

| Record name | 4-(3-Butyl-ureido)-benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99857-81-5 | |

| Record name | 4-(3-Butyl-ureido)-benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-(3-butyl-ureido)-benzenesulfonyl chloride typically follows a two-stage approach:

- Stage 1: Preparation of the urea-substituted benzenesulfonic acid or its derivatives.

- Stage 2: Conversion of the sulfonic acid or related intermediates into the sulfonyl chloride.

This approach is supported by recent research and patent literature, where the urea functionality is introduced via reaction of sulfonic anilines with isocyanates, followed by chlorosulfonation to install the sulfonyl chloride group.

Preparation of Urea-Substituted Benzenesulfonic Acid Intermediates

According to a 2021 study on benzenesulfonic acid derivatives, urea-substituted benzenesulfonic acids (including meta- and ortho-substituted variants) are synthesized by reacting sulfonic anilines with various isocyanates. This reaction proceeds smoothly under mild conditions, yielding urea products with over 80% efficiency. The urea moiety is formed by nucleophilic attack of the aniline amine on the isocyanate, producing the urea linkage directly on the aromatic sulfonic acid scaffold. The products are often isolated as DIPEA salts after solvent removal and ether washing to enhance purity and stability.

-

- Sulfonic aniline (aromatic amine with sulfonic acid group) + isocyanate (e.g., 3-butyl isocyanate) → 4-(3-butyl-ureido)-benzenesulfonic acid derivative.

Yields: >80% in most cases.

Conversion of Sulfonic Acid Derivatives to Sulfonyl Chloride

The critical step to obtain the sulfonyl chloride involves chlorosulfonation or reaction with thionyl chloride or chlorosulfonic acid to replace the sulfonic acid hydroxyl with a chlorine atom.

-

Patents and industrial processes describe the use of chlorosulfonic acid to sulfonate alkylbenzenes, followed by controlled hydrolysis and neutralization steps to isolate sulfonyl chlorides. The process involves:

Sulfonation: Dropwise addition of chlorosulfonic acid to the aromatic substrate (e.g., alkylbenzene or sulfonic acid derivative) under controlled low temperatures (10–20 °C) to form sulfonated intermediates.

Hydrolysis and Phase Separation: The sulfonated product is slowly added to ice water to hydrolyze and separate organic and aqueous layers.

Neutralization: The organic layer is neutralized with caustic soda to remove residual acid impurities.

Rectification: Vacuum distillation at ~150 °C under reduced pressure (-0.098 MPa) to purify the sulfonyl chloride.

Yields: High yields reported, often above 90% for para-substituted benzenesulfonyl chlorides.

| Substrate | Sulfonating Agent | Temp (°C) | Reaction Time (h) | Yield (%) | Product Form |

|---|---|---|---|---|---|

| 4-tert-butylbenzene | Chlorosulfonic acid | 15-20 | 1.5 - 2.5 | 97 | 4-tert-butylbenzenesulfonyl chloride (solid) |

| Ethylbenzene | Chlorosulfonic acid | 15-20 | 2.5 - 3 | 94.2 | 4-ethylbenzenesulfonyl chloride (liquid) |

| Cumene (isopropylbenzene) | Chlorosulfonic acid | 15-20 | 1.5 - 2 | 96 | 4-isopropylbenzenesulfonyl chloride (liquid) |

Alternative Preparation via Thionyl Chloride

Another method involves converting carboxylic acid derivatives into acyl chlorides using thionyl chloride, then coupling with sulfonic anilines to form amide or urea derivatives. Direct chlorosulfonation of the aromatic ring is then performed to install the sulfonyl chloride group.

- Thionyl chloride acts both as a chlorinating agent and solvent, facilitating high conversion rates.

- The reaction is typically carried out at 70 °C with careful addition of reagents to control by-products such as diphenylsulfone.

This method is useful when direct sulfonation is inefficient or yields are low.

Summary Table of Preparation Methods

| Step | Method/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Urea formation | Sulfonic aniline + isocyanate, room temp, DIPEA base | Direct formation of urea linkage | >80% |

| Sulfonyl chloride formation | Chlorosulfonic acid, 10-20 °C, 1.5–3 h | Controlled sulfonation and hydrolysis | 90–97% |

| Alternative chlorination | Thionyl chloride, 70 °C, dropwise addition | Conversion of carboxylic acid to acyl chloride, then coupling | Variable, up to 83.6% with some by-products |

Research Findings and Optimization Notes

- The urea formation step is highly efficient with commercially available isocyanates and sulfonic anilines, with minimal side reactions.

- Chlorosulfonation requires precise temperature control to avoid overreaction and by-product formation.

- Use of organic bases such as DIPEA facilitates isolation of urea derivatives as stable salts.

- Vacuum distillation under reduced pressure is essential for purifying sulfonyl chlorides and removing diphenylsulfone impurities.

- The electronic and steric properties of substituents on the aromatic ring influence reaction yields and selectivity but are generally well tolerated in these methods.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Butyl-ureido)-benzenesulfonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding sulfonic acid and urea derivative.

Reduction: The compound can be reduced under specific conditions to yield the corresponding sulfonamide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions (room temperature, neutral or slightly basic pH).

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

Sulfonic Acid and Urea Derivative: Formed through hydrolysis.

Reduced Sulfonamide: Formed through reduction reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-(3-butyl-ureido)-benzenesulfonyl chloride derivatives as inhibitors of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various cancers. Compounds derived from this sulfonamide have shown significant anti-proliferative effects against breast cancer cell lines, including MDA-MB-231 and MCF-7. For instance, specific derivatives exhibited IC50 values ranging from 1.52 to 6.31 μM, demonstrating selectivity towards cancer cells over normal cells . The mechanism involves inducing apoptosis in cancer cells, which is evidenced by increased annexin V-FITC positivity in treated cells .

Enzyme Inhibition

The compound acts as a potent inhibitor of carbonic anhydrases, which are vital for regulating pH and fluid balance in tissues. The sulfonamide group interacts with the active site of the enzyme, leading to inhibition that can be beneficial in treating conditions such as glaucoma and edema . Various derivatives have been synthesized to enhance selectivity and potency against specific isoforms of carbonic anhydrases, particularly CA IX and CA II .

Chemical Synthesis

Building Block for Complex Molecules

4-(3-Butyl-ureido)-benzenesulfonyl chloride serves as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating a variety of functionalized compounds. This property is particularly useful in synthesizing new sulfonamide derivatives that can be explored for their biological activities .

Synthesis of Urea and Thiourea Derivatives

The compound can be reacted with isocyanates and isothiocyanates to yield sulfonamide-containing urea and thiourea derivatives. These derivatives have potential applications in drug development due to their biological activity against various targets . The synthetic routes often involve nucleophilic reactions under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that derivatives of 4-(3-butyl-ureido)-benzenesulfonyl chloride possess antimicrobial properties, particularly against gram-positive bacteria such as Staphylococcus aureus. Studies have shown significant inhibition rates at concentrations around 50 μg/mL, suggesting potential applications in treating bacterial infections .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(3-Butyl-ureido)-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound acts as a sulfonylating agent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-Butyl-ureido)-2-chloro-benzenesulfonyl chloride

- 3-Butyl-ureido-2-chloro-benzoic acid

Comparison

4-(3-Butyl-ureido)-benzenesulfonyl chloride is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in nucleophilic substitution reactions. The presence of the butyl-ureido group also imparts specific properties that can be leveraged in medicinal chemistry and material science applications.

Biologische Aktivität

Overview

4-(3-Butyl-ureido)-benzenesulfonyl chloride is a compound with a unique structure that includes a sulfonamide group, which has been shown to exhibit various biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure

- Molecular Formula : C₁₁H₁₅ClN₂O₃S

- Molecular Weight : 290.77 g/mol

Synthesis

The synthesis of 4-(3-Butyl-ureido)-benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with a suitable urea derivative under controlled conditions. This method allows for the introduction of the butyl group at the 3-position of the urea moiety, enhancing its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including 4-(3-Butyl-ureido)-benzenesulfonyl chloride. A notable study evaluated several derivatives for their inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in cancer cells. The compound demonstrated significant anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM, indicating a high selectivity for cancer cells over normal cells .

The mechanism through which 4-(3-Butyl-ureido)-benzenesulfonyl chloride exerts its effects involves:

- Inhibition of Carbonic Anhydrases : The compound selectively inhibits CA IX, which is crucial for tumor growth and survival under hypoxic conditions.

- Induction of Apoptosis : In vitro studies showed that treatment with this compound resulted in a significant increase in apoptotic markers in cancer cells, suggesting it triggers programmed cell death pathways .

Study on Antibacterial Activity

In addition to its anticancer properties, 4-(3-Butyl-ureido)-benzenesulfonyl chloride has been evaluated for its antibacterial activity. In one study, derivatives exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL, showcasing potential as an antibacterial agent .

Comparative Efficacy

A comparative analysis of various sulfonamide derivatives revealed that those with structural modifications similar to 4-(3-Butyl-ureido)-benzenesulfonyl chloride showed enhanced potency against both cancerous and bacterial cells. The structure-activity relationship indicates that modifications at the urea or sulfonamide positions can significantly influence biological activity .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.52 - 6.31 | High |

| Anticancer | MCF-7 | 1.52 - 6.31 | High |

| Antibacterial | Staphylococcus aureus | ~50 (inhibition) | Moderate |

| Antibacterial | Klebsiella pneumoniae | ~50 (inhibition) | Moderate |

Q & A

Basic Research Questions

Q. How can the synthesis of 4-(3-Butyl-ureido)-benzenesulfonyl chloride be optimized for improved yield and purity?

- Methodological Answer : Optimize reaction conditions by varying stoichiometric ratios of sulfonic acid precursors (e.g., 4-aminobenzenesulfonic acid) with chlorinating agents like oxalyl chloride or chlorosulfonic acid. Use catalytic DMF to enhance reactivity . Purify via column chromatography (silica gel, gradient elution with petroleum ether/dichloromethane) to isolate the product. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity using - and -NMR to identify ureido and sulfonyl chloride moieties.

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF (e.g., NIST reference data for analogous compounds) .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm .

Q. What are the critical stability considerations during storage and handling?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid exposure to moisture, strong oxidizers, and light, as sulfonyl chlorides decompose to sulfonic acids and release HCl . Conduct periodic stability tests via FT-IR to detect hydrolysis products (e.g., SO) .

Q. How should researchers safely handle waste generated from experiments with this compound?

- Methodological Answer : Neutralize residual sulfonyl chloride with ice-cold sodium bicarbonate (10% w/v) in a fume hood. Collect waste in designated containers for halogenated organics and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can reactivity with nucleophiles (e.g., amines, alcohols) be systematically evaluated under varying conditions?

- Methodological Answer : Perform nucleophilic substitution reactions in solvents of differing polarity (e.g., DCM, THF, DMF). Monitor reaction kinetics via -NMR by tracking the disappearance of sulfonyl chloride peaks (δ ~3.5–4.0 ppm) . Use DFT calculations to predict reactivity trends based on solvent dielectric constants .

Q. What strategies mitigate byproduct formation during ureido-functionalization of benzenesulfonyl chloride?

- Methodological Answer : Introduce the urea moiety stepwise: (1) React 3-butyl-urea with 4-aminobenzenesulfonyl chloride, (2) Optimize coupling using HATU/DIPEA in dry DMF at 0°C. Purify intermediates via recrystallization (ethanol/water) to remove unreacted urea .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the sulfonyl group as a warhead. Validate binding affinity predictions with SPR (surface plasmon resonance) assays. Compare with structurally similar sulfonamide inhibitors (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) .

Q. How to resolve discrepancies in reported biological activity data across studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC tests for antimicrobial activity). Ensure compound purity via LC-MS and control for batch-to-batch variability. Perform meta-analysis of IC values from PubChem and ChEMBL .

Q. What experimental design is suitable for assessing hydrolytic stability under physiological conditions?

- Methodological Answer : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Quantify hydrolysis products (e.g., benzenesulfonic acid) via HPLC-UV at 0, 6, 12, and 24 h. Calculate degradation half-life () using first-order kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.